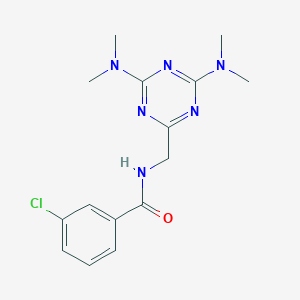

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures similar to the one you mentioned often contain aromatic rings, amine groups, and other functional groups. These structures can contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Friedel-Crafts alkylation, which is used to introduce alkyl groups into aromatic rings . Another common method is the Michael addition, used to add nucleophiles to α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H-NMR, FTIR, UV-vis, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds can involve various mechanisms. For example, the thermal decomposition of some compounds has been found to be self-accelerated .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as melting point, boiling point, and solubility can be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a melamine derivative that has been explored for its potential in polymer synthesis and applications. One study detailed the preparation of bi-functional melamine derivatives and analyzed their polycondensates, showing potential in the development of new materials with specific properties (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).

Bioconjugation and Drug Delivery Systems

The chemical structure of this compound facilitates its use in bioconjugation techniques, where it can be used to attach sugar residues to cytotoxic 1,3,5-triazines. This method has implications for the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents (Simmonds, R., & Stevens, M., 1982).

Antimalarial and Antitumor Activities

Compounds derived from this compound have been studied for their antimalarial and antitumor properties. Research has identified derivatives that exhibit modest antimalarial activity, suggesting potential for the development of new antimalarial agents (Werbel, L. M., Elslager, E., Hess, C., & Hutt, M. P., 1987).

Environmental and Agricultural Applications

This compound derivatives have been explored for their herbicidal activity, with some compounds showing promise in controlling annual and perennial grasses. This suggests potential utility in agricultural practices, offering a new approach to managing unwanted vegetation while possibly minimizing environmental impact (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).

Wirkmechanismus

Triazines

This compound is a derivative of triazine, a class of nitrogen-containing heterocycles. The triazine structure is present in various pharmaceuticals and agrochemicals .

Benzamides

It also contains a benzamide moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Some benzamides are used as antipsychotic drugs .

Dimethylamino groups

The presence of dimethylamino groups could potentially influence the compound’s solubility and ability to form hydrogen bonds, which could impact its interaction with biological targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJUZWBAQGSAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)

![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)

![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)

![N-[1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]pyrazol-4-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2945047.png)

![N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2945049.png)